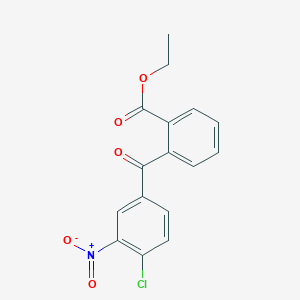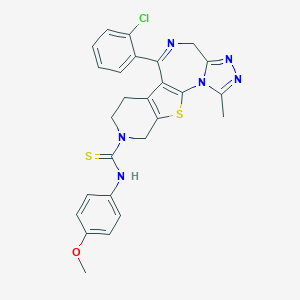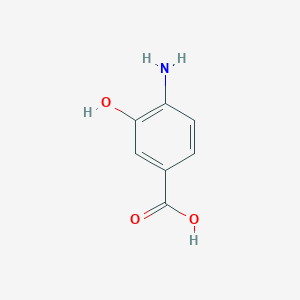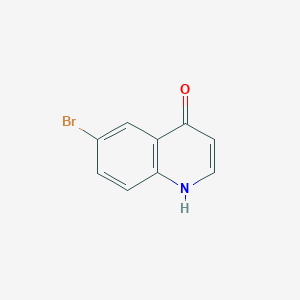
6-Bromchinolin-4-ol
Übersicht
Beschreibung
6-Bromoquinolin-4-ol (6-BQO) is a synthetic aromatic compound which was first synthesized in the early 1900s. It is a colorless solid with a molecular weight of 197.11 g/mol and a melting point of around 100-102°C. 6-BQO is a derivative of quinoline and is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a fluorescent probe for imaging and sensing applications.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibiotika
6-Bromchinolin-4-ol: und seine Derivate haben vielversprechende Ergebnisse als Antibiotika gezeigt. Sie wurden gegen ESBL-produzierende Escherichia coli und Methicillin-resistenter Staphylococcus aureus (MRSA) getestet . Die durch Chan-Lam-Kupplung synthetisierten Derivate zeigten unterschiedliche Grade an antibakterieller Aktivität, wobei einige eine hohe Wirksamkeit zeigten. Dies deutet auf ein Potenzial für die Entwicklung neuer Antibiotika hin, um resistenten Bakterienstämmen entgegenzuwirken.
Biochemische Forschung
In der biochemischen Forschung dient This compound als wichtiges Zwischenprodukt für die Synthese verschiedener biologisch aktiver Verbindungen. Seine Rolle bei der Synthese von funktionalisierten Phenoxychinolinen, die für die Untersuchung biochemischer Pfade und Interaktionen von Bedeutung sind, ist besonders bemerkenswert .
Materialwissenschaft
Die Nützlichkeit der Verbindung erstreckt sich auf die Materialwissenschaft, wo ihre Derivate verwendet werden können, um neuartige Materialien mit spezifischen antibakteriellen Eigenschaften zu erzeugen. Diese Anwendung ist besonders relevant bei der Entwicklung von medizinischen Geräten und Beschichtungen, die Sterilität erfordern .
Umweltwissenschaften
Während direkte Anwendungen in der Umweltwissenschaft in der verfügbaren Literatur nicht explizit dargelegt werden, könnten die antibakteriellen Eigenschaften von This compound-Derivaten für die Dekontamination der Umwelt und als Teil von Wasseraufbereitungsprozessen genutzt werden, um schädliche bakterielle Verunreinigungen zu beseitigen .
Analytische Chemie
This compound: kann in der analytischen Chemie als Reagenz oder Standard für die Kalibrierung von Instrumenten und die Validierung von Methoden verwendet werden, insbesondere im Kontext der pharmazeutischen Analytik, wo präzise Messungen von Verbindungskonzentrationen entscheidend sind .
Industrielle Anwendungen
In der Industrie wird This compound als Zwischenprodukt bei der Synthese komplexer organischer Moleküle eingesetzt. Seine Rolle bei Kupplungsreaktionen ist essentiell für den Aufbau größerer, komplexerer Strukturen, die in verschiedenen pharmazeutischen und feinchemischen Anwendungen verwendet werden .
Safety and Hazards
“6-Bromoquinolin-4-Ol” may be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s often used in proteomics research applications , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
coli) and methicillin-resistant Staphylococcus aureus (MRSA) .
Action Environment
It’s known that the compound has been synthesized using different types of solvents (protic, aprotic, and mixed solvents) and bases .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Bromoquinolin-4-Ol are not fully understood yet. It has been synthesized and studied for its potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA)
Cellular Effects
The cellular effects of 6-Bromoquinolin-4-Ol are currently under investigation. Preliminary studies suggest that it may have potential against certain bacteria, including ESBL E. coli and MRSA
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBNOHKHRAXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932579 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145369-94-4 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antibacterial properties of 6-Bromoquinolin-4-Ol derivatives and how were they assessed?
A: Research suggests that 6-Bromoquinolin-4-Ol derivatives possess antibacterial activity, particularly against ESBL-producing Escherichia coli (ESBL E. coli) and Methicillin-resistant Staphylococcus aureus (MRSA). [] This activity was evaluated using the agar well diffusion method at varying concentrations (10-50 mg/well). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method. []
Q2: How does the structure of 6-Bromoquinolin-4-Ol derivatives influence their antibacterial activity?
A: The structure of 6-Bromoquinolin-4-Ol derivatives significantly impacts their antibacterial activity. Studies demonstrated that modifications at the 6th position of the quinoline ring, specifically incorporating different aryl groups via Chan-Lam coupling, resulted in varying levels of activity against ESBL E. coli and MRSA. Molecular docking studies provided insights into binding energies and interactions with potential target sites. []
Q3: What computational chemistry methods were employed to study 6-Bromoquinolin-4-Ol and its derivatives?
A: Density Functional Theory (DFT) calculations using the basis set PBE0-D3BJ/def2-TZVP/SMD water level were employed to determine the structural and physical properties of synthesized 6-Bromoquinolin-4-Ol derivatives. [] These calculations provided information on energy gaps (ranging from 4.93 to 5.07 eV), offering insights into their electronic properties and potential reactivity. []
Q4: Beyond antibacterial activity, what other applications have been explored for 6-Bromoquinolin-4-Ol?
A: 6-Bromoquinolin-4-Ol serves as a crucial building block in synthesizing more complex molecules with potential biological activities. It acts as a key intermediate in producing compounds like 6-bromo-4-iodoquinoline, [] which is further utilized in developing PI3K/mTOR inhibitors such as GSK2126458. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

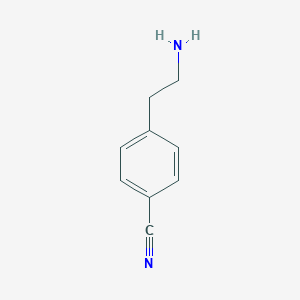
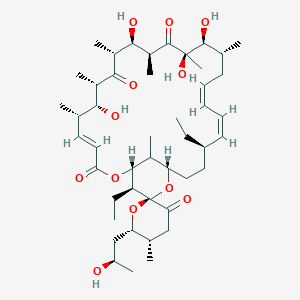
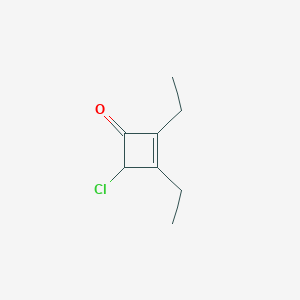


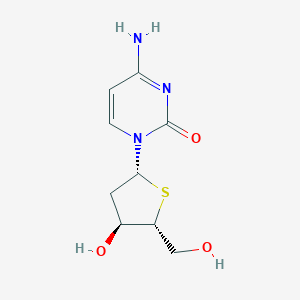
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
